![molecular formula C25H24N6O5 B2510763 1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1029751-08-3](/img/structure/B2510763.png)

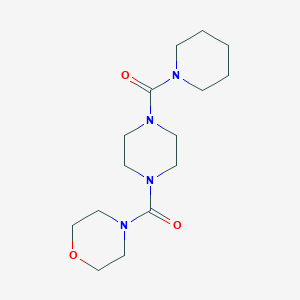

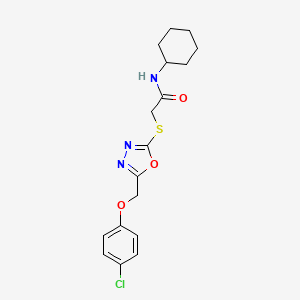

1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" is a complex molecule that appears to be related to several classes of compounds with diverse biological activities. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a common feature in many pharmacologically active compounds, such as those with anti-inflammatory , phosphodiesterase inhibitory , antibacterial, and antifungal properties . The presence of a 1,2,4-oxadiazole moiety, as seen in the compound, is also associated with medicinal potential, including antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-ones typically involves the reaction of amino-pyrazole carboxamides with various esters in the presence of a base, such as sodium ethoxide . The introduction of a 1,2,4-oxadiazole ring can be achieved through oxidative cyclization of hydrazone derivatives, a process that has been catalyzed by iodine in the presence of potassium carbonate and DMSO . The specific synthesis of the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4(5H)-ones has been characterized by spectroscopic methods such as IR, 1H-NMR, and mass spectrometry . These techniques help confirm the presence of the desired functional groups and the overall molecular framework. The compound's structure likely features intramolecular hydrogen bonding, contributing to its stability and potentially its biological activity .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4(5H)-ones can undergo various chemical reactions to yield new compounds with potential biological activities. For example, they can be transformed into related heterocyclic systems through reactions with different reagents . The presence of the 1,2,4-oxadiazole ring in the compound suggests that it could participate in further chemical transformations, potentially leading to the formation of novel derivatives with enhanced biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and related compounds are influenced by their molecular structure. The introduction of substituents like the 1,2,4-oxadiazole ring and the trimethoxyphenyl group can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's biological activity and pharmacokinetics, although specific data for the compound are not provided in the papers .

Relevant Case Studies

While the provided papers do not mention case studies involving the exact compound, they do discuss related compounds with significant biological activities. For instance, compound 3 from paper exhibited high anti-inflammatory activity without ulcerogenic side effects. In another study, pyrazolo[3,4-d]pyrimidines were potent PDE5 inhibitors, with one advancing as a clinical candidate . These examples highlight the therapeutic potential of compounds within this chemical class.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

Compounds within the pyrazolopyrimidinone family have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have exhibited higher anticancer activity than reference drugs such as doxorubicin. Additionally, these compounds possess good to excellent antimicrobial activity against a range of pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-Inflammatory Properties

Pyrazolopyrimidinone derivatives have also been explored for their potential anti-inflammatory properties. A study on novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones synthesized for pharmacological evaluation revealed that some compounds exhibited superior anti-inflammatory activity compared to standard medications such as diclofenac sodium and celecoxib. These findings indicate a promising avenue for the development of new anti-inflammatory agents with potentially lower ulcerogenic risks (Yewale, Ganorkar, Baheti, & Shelke, 2012).

Enzyme Inhibitory Activity

Research into pyrazolopyrimidinone derivatives has also included the study of their enzyme inhibitory effects. For example, certain synthesized compounds have shown potential in increasing the reactivity of cellobiase, an enzyme relevant in the breakdown of cellulose into glucose. This suggests a potential application in industrial processes and biofuel production (Abd & Awas, 2008).

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O5/c1-5-15-6-8-17(9-7-15)31-24-18(12-27-31)25(32)30(14-26-24)13-21-28-23(29-36-21)16-10-19(33-2)22(35-4)20(11-16)34-3/h6-12,14H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNRLOAMXGRXBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)

![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)

![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)

![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)